1,3-Dioxoisoindolin-2-yl hexanoate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with hexanoic acid in the presence of a suitable catalyst . The reaction typically requires refluxing in an organic solvent such as toluene or xylene. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate undergoes various chemical reactions, including:
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .
Comparison with Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate can be compared with other similar compounds such as:
Phthalimide: Both compounds share the 1,3-dioxoisoindoline moiety, but differ in their side chains.
Thalidomide: This compound also contains a phthalimide structure and is known for its therapeutic applications.
N-Phthaloylglutamic acid imide: Similar in structure, but with different functional groups and applications.
The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate lies in its specific side chain, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) hexanoate |
InChI |
InChI=1S/C14H15NO4/c1-2-3-4-9-12(16)19-15-13(17)10-7-5-6-8-11(10)14(15)18/h5-8H,2-4,9H2,1H3 |
InChI Key |
LYRPHZOWRJZWOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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